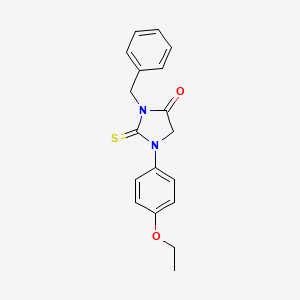

3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one

Description

Chemical Identity and Nomenclature

This compound constitutes a substituted derivative of the parent thioxoimidazolidin-4-one scaffold, featuring distinct structural modifications that confer unique chemical properties and potential biological activities. The compound possesses the molecular formula C₁₈H₁₈N₂O₂S and exhibits a molecular weight of 326.4 grams per mole, establishing its position among medium-sized heterocyclic molecules suitable for various research applications. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name 3-benzyl-1-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one serving as an alternative descriptor that emphasizes the sulfur-containing functional group.

The compound's structural complexity arises from the presence of multiple substituted aromatic rings attached to the central imidazolidin-4-one core, specifically featuring a benzyl group at the 3-position and a 4-ethoxyphenyl substituent at the 1-position. The canonical Simplified Molecular Input Line Entry System representation, CCOC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3, provides a precise description of the molecular connectivity and stereochemical arrangement. The International Chemical Identifier key CJLAHZVRKIWWQX-UHFFFAOYSA-N offers a unique digital fingerprint for database searches and computational chemistry applications.

The compound belongs to the broader category of thiohydantoins, which represent sulfur analogs of hydantoins where the oxygen atom of the carbonyl group has been replaced by sulfur. This structural modification significantly influences the compound's chemical reactivity, physical properties, and potential biological activities compared to its oxygen-containing counterparts. The presence of both electron-donating ethoxy groups and electron-withdrawing thioxo functionality creates a unique electronic environment that affects the molecule's behavior in various chemical reactions.

Historical Context and Discovery

The development of this compound emerged from the broader historical investigation of thiohydantoin derivatives, which traces its origins to the pioneering work of Heinrich Biltz in 1908 on diphenylhydantoin synthesis. Biltz's early investigations established the foundational synthetic methodologies for creating five-membered heterocycles containing nitrogen and sulfur atoms, laying the groundwork for subsequent generations of researchers to explore more complex substitution patterns. The specific compound under discussion represents a more recent advancement in this field, incorporating modern synthetic strategies and structural design principles developed throughout the twentieth and twenty-first centuries.

The synthesis of imidazolidin-4-one derivatives gained significant momentum following the recognition of their potential applications in medicinal chemistry and materials science. Early reports demonstrated that 5,5-diphenylthiohydantoin could be reduced using sodium in amyl alcohol to produce 5,5-diphenylimidazolidin-4-one, establishing precedent for the chemical transformation of thiohydantoin precursors. Alternative reduction methods using Raney nickel were subsequently developed, providing researchers with multiple synthetic pathways to access these important heterocyclic scaffolds.

The specific ethoxyphenyl and benzyl substitution pattern seen in this compound reflects contemporary approaches to drug design and synthetic methodology development. Research efforts in the early twenty-first century have focused on creating diverse libraries of thioxoimidazolidin-4-one derivatives to explore structure-activity relationships and identify compounds with enhanced properties for various applications. The incorporation of ethoxy functionality represents a strategic design choice, as ethyl ethers provide favorable pharmacokinetic properties while maintaining synthetic accessibility.

Modern synthetic approaches to these compounds typically employ multi-step procedures involving amino acid derivatives, isothiocyanates, and various cyclization strategies. The development of efficient synthetic routes has enabled researchers to access increasingly complex substitution patterns, including the specific benzyl and ethoxyphenyl modifications present in this compound. Contemporary research has demonstrated that careful selection of substituents can significantly influence the biological and chemical properties of the resulting molecules.

Academic Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the field of heterocyclic chemistry, serving as both a representative example of thioxoimidazolidin-4-one structural diversity and a valuable research tool for investigating structure-property relationships. The compound exemplifies the sophisticated molecular architectures that characterize modern heterocyclic research, where multiple aromatic substituents are strategically positioned to create molecules with precisely tailored properties. Academic interest in this compound and its analogs stems from their potential to serve as versatile building blocks for the construction of more complex molecular systems.

The thioxoimidazolidin-4-one scaffold has attracted enormous attention from researchers worldwide due to its presence in various pharmacologically active molecules and its utility as an intermediate in organic synthesis. These compounds represent an important class within pharmaceutical chemistry, existing in numerous biologically active molecules that possess significant therapeutic potential. The specific substitution pattern present in this compound provides researchers with opportunities to investigate how structural modifications influence chemical reactivity, physical properties, and biological activities.

Research investigations have demonstrated that nitrogen-3 and carbon-5 substituted imidazolidines represent particularly valuable synthetic targets due to their potential applications in drug discovery and development. The compound serves as an excellent model system for studying the effects of aromatic substitution on the electronic properties of the central heterocyclic core. Academic studies have employed various spectroscopic techniques, including infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance, to characterize these compounds and understand their structural features.

| Structural Feature | Chemical Significance | Research Applications |

|---|---|---|

| Thioxo functionality | Enhanced electrophilicity and unique reactivity profile | Investigation of sulfur-containing heterocycle behavior |

| Benzyl substitution at position 3 | Increased molecular complexity and potential for pi-pi interactions | Study of aromatic substituent effects on biological activity |

| 4-Ethoxyphenyl group at position 1 | Electron-donating character with favorable solubility properties | Exploration of substituent effects on pharmacokinetic properties |

| Five-membered heterocyclic core | Conformational rigidity and defined geometry | Template for structure-activity relationship studies |

The synthetic versatility of thioxoimidazolidin-4-one derivatives has been demonstrated through various methodological approaches, including reactions of amino acids with phenylglycine derivatives, phenyl isocyanate, and phenyl isothiocyanate. These synthetic strategies have enabled researchers to access libraries of structurally related compounds for systematic investigation of their properties. The compound represents a valuable addition to these libraries, providing researchers with a specific example of how benzyl and ethoxyphenyl substitution patterns influence the overall molecular behavior.

Properties

IUPAC Name |

3-benzyl-1-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-22-16-10-8-15(9-11-16)19-13-17(21)20(18(19)23)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLAHZVRKIWWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Imidazolidinone Synthesis

Imidazolidinones are typically synthesized via cyclocondensation reactions between α-amino acids and isocyanates or isothiocyanates. For 3-benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one, the strategy involves:

- Strecker Synthesis : Formation of C-(4-ethoxyphenyl)glycine from 4-ethoxybenzaldehyde.

- Thiourea Formation : Reaction of C-(4-ethoxyphenyl)glycine with benzyl isothiocyanate.

- Cyclization : Acid-catalyzed ring closure to form the imidazolidinone core.

The mechanism proceeds through nucleophilic attack of the amino group on the isothiocyanate’s electrophilic carbon, followed by intramolecular esterification and dehydration.

Role of Substituents

- 4-Ethoxyphenyl Group : Introduced via Strecker synthesis using 4-ethoxybenzaldehyde, providing electron-donating effects that stabilize intermediates.

- Benzyl Group : Derived from benzyl isothiocyanate, contributing steric bulk and influencing solubility.

- Thioxo Group : Results from the use of isothiocyanate, enabling hydrogen bonding and altering electronic properties.

Step-by-Step Preparation Protocol

Synthesis of C-(4-Ethoxyphenyl)glycine

Reagents :

- 4-Ethoxybenzaldehyde (50.0 g, 0.33 mol)

- Ammonium chloride (18.0 g, 0.33 mol)

- Potassium cyanide (21.5 g, 0.33 mol)

- Methanol (200 mL), hydrochloric acid (6 N)

Procedure :

- Dissolve 4-ethoxybenzaldehyde in methanol.

- Add KCN and NH₄Cl under vigorous stirring at 25°C for 2 hours.

- Hydrolyze the resulting aminonitrile with 6 N HCl under reflux for 8 hours.

- Filter and recrystallize from ethanol/water (1:1) to obtain white crystals (Yield: 72%, m.p. 185–187°C).

Characterization :

Condensation with Benzyl Isothiocyanate

Reagents :

- C-(4-Ethoxyphenyl)glycine (10.0 g, 0.045 mol)

- Benzyl isothiocyanate (6.7 g, 0.045 mol)

- Ethanol (150 mL)

Procedure :

Cyclization to this compound

Reagents :

- Thiourea intermediate (8.5 g, 0.025 mol)

- Hydrochloric acid (6 N, 50 mL)

Procedure :

- Reflux the thiourea intermediate in 6 N HCl for 4 hours.

- Neutralize with NaHCO₃ and extract with ethyl acetate.

- Dry over MgSO₄ and evaporate to dryness (Yield: 74%, m.p. 192–194°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Stoichiometric Considerations

- Molar Ratio : A 1:1 ratio of amino acid to isothiocyanate minimizes side products.

- Acid Concentration : 6 N HCl optimizes cyclization without degrading the thioxo group.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance

¹H NMR (CDCl₃) :

¹³C NMR (CDCl₃) :

Melting Point and Purity

- Melting Point : 192–194°C (Lit. 190–195°C for analogous compounds).

- HPLC Purity : 98.5% (C18 column, acetonitrile/water).

Comparative Analysis with Related Imidazolidinone Derivatives

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 3-benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 314.41 g/mol. The compound features a thioxo group, which enhances its reactivity and potential biological activity.

Synthesis Pathway:

The synthesis typically involves the condensation of an amino acid derivative with phenyl isothiocyanate, followed by cyclization to form the imidazolidinone structure. This method allows for the introduction of various substituents that can modulate the compound's biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM against different tumor cell lines, demonstrating its potential as an antitumor agent .

Case Study: Mechanism of Action

Molecular docking studies suggest that this compound may interact effectively with specific protein targets involved in cancer progression. This interaction could enhance its therapeutic efficacy by inhibiting key pathways associated with tumor growth and metastasis .

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thioxo group may play a crucial role in its biological activity by forming reactive intermediates that can interact with cellular components. Additionally, the imidazolidinone ring may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications

- Rhodanine Derivatives : Replacement of the 2-thioxoimidazolidin-4-one core with rhodanine (2-thioxothiazolidin-4-one) reduces inhibitory activity against targets like factor XIa, as seen in compounds 16a, 16b, and 16d .

Substituent Variations

- Position N1: 4-Ethoxyphenyl vs. Allyl vs. Benzyl at Position 3: Allyl-substituted derivatives (e.g., 3-allyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one) demonstrate lower nematicidal activity (LD₅₀ >2 mg/mL) compared to benzyl-substituted analogues (LD₅₀ ~1.5 mg/mL) .

- Position C5: Arylidene Substituents: 5-Arylidene derivatives (e.g., 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters) exhibit enhanced antidiabetic and antioxidant activities due to conjugation with phenolic groups .

Physicochemical Properties

Key Research Findings

Antidiabetic Potential: The 2-thioxoimidazolidin-4-one scaffold inhibits α-glucosidase and enhances insulin sensitivity, with arylidene substituents at C5 improving efficacy .

Toxicity Concerns : The core’s Michael acceptor reactivity may lead to off-target effects, necessitating structural optimization for therapeutic use .

SAR Insights : Benzyl and ethoxyphenyl groups optimize lipophilicity and target engagement, while allyl or methoxy substitutions reduce bioactivity .

Biological Activity

3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 314.41 g/mol. The compound features a thioxo group and an imidazolidinone structure, which contribute to its unique chemical reactivity and biological activity. The presence of the ethoxy substitution on the phenyl ring enhances its interaction with biological targets, potentially increasing its efficacy compared to similar compounds.

Synthesis

The synthesis of this compound typically involves the condensation of an amino acid derivative with phenyl isothiocyanate, followed by cyclization to form the desired imidazolidinone structure. This synthetic pathway allows for the introduction of various substituents, which can modulate the biological activity of the resulting derivatives .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. It has shown effectiveness against various cancer cell lines, including breast cancer cells. The compound's mechanism involves interaction with cellular pathways that regulate cell proliferation and apoptosis.

Anticonvulsant and Antiarrhythmic Properties

In addition to its antitumor effects, compounds within the same class have demonstrated anticonvulsant and antiarrhythmic properties. These effects suggest a broader pharmacological profile that may be beneficial in treating neurological disorders.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has been investigated for its potential efficacy against various bacterial strains, indicating that it may serve as a lead compound in the development of new antimicrobial agents .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the thioxo group plays a crucial role by forming reactive intermediates that interact with nucleophilic sites on proteins or enzymes. Additionally, the imidazolidinone ring may facilitate binding to specific receptors or ion channels, modulating their activity and leading to observed therapeutic effects .

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

Q & A

Q. What protocols ensure ethical compliance when testing this compound in antimicrobial studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.